molecular formula C13H12FN B7847802 3-(3-Fluorophenyl)-4-methylaniline

3-(3-Fluorophenyl)-4-methylaniline

Cat. No.: B7847802
M. Wt: 201.24 g/mol
InChI Key: PDMFKRJGHZFWQZ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-methylaniline is a substituted aniline derivative featuring a primary amine group (-NH₂) attached to a benzene ring. The compound is structurally characterized by:

  • A methyl group at the 4-position of the aniline ring.
  • A 3-fluorophenyl group (a phenyl ring with fluorine at its 3-position) attached at the 3-position of the aniline ring.

Properties

IUPAC Name

3-(3-fluorophenyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMFKRJGHZFWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-methylaniline typically involves the nitration of 3-fluorotoluene followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-(3-Fluorophenyl)-4-methylaniline with key analogs, highlighting differences in substituent positions, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions/Features Key Properties/Applications References
This compound C₁₃H₁₂FN 201.24 4-methyl, 3-(3-fluorophenyl) Likely pharmaceutical intermediate
4-Fluoro-2-methylaniline C₇H₈FN 125.15 2-methyl, 4-fluoro Precursor in chemical synthesis
3-Fluoro-4-(4-methylphenoxy)aniline C₁₃H₁₂FNO 217.24 3-fluoro, 4-(4-methylphenoxy) Unspecified (phenolic ether linkage)
3-fluoro-N-[(3-fluorophenyl)methyl]-4-methylaniline C₁₄H₁₃F₂N 233.26 4-methyl, 3-fluoro, N-benzyl substitution Potential bioactive derivative
Key Observations:

Substituent Position and Electronic Effects: The methyl group in 4-fluoro-2-methylaniline () enhances hydrophobicity compared to unsubstituted aniline, while the fluorine increases electronegativity, affecting reactivity in coupling reactions .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (201.24 g/mol) compared to simpler analogs like 4-fluoro-2-methylaniline (125.15 g/mol) reflects its biphenyl structure, which could influence pharmacokinetics (e.g., bioavailability, metabolic stability) .

Physical Properties and Solubility

While explicit data on the target compound is lacking, trends from analogs suggest:

  • Solubility: The methyl group increases hydrophobicity, while the fluorophenyl group may reduce water solubility compared to non-fluorinated analogs.
  • Melting/Boiling Points : Bulky substituents (e.g., biphenyl in this compound) typically elevate melting points due to enhanced van der Waals interactions .

Biological Activity

3-(3-Fluorophenyl)-4-methylaniline, also known as N-(3-fluorobenzyl)-4-methylaniline, is an organic compound with the molecular formula C13H12F and a molecular weight of approximately 203.24 g/mol. This compound belongs to the class of anilines and features a fluorobenzyl group attached to a 4-methylaniline moiety. The presence of the fluorine atom enhances its stability and lipophilicity, which are critical factors influencing its biological activity.

The unique substitution pattern of this compound significantly affects its chemical properties, including:

  • Stability : The fluorine atom increases the compound's resistance to metabolic degradation.
  • Lipophilicity : Enhanced lipophilicity improves membrane permeability, facilitating interaction with biological targets.
  • Binding Affinity : The structural characteristics allow for specific interactions with enzymes and receptors.

Research indicates that this compound interacts with various biological systems, primarily focusing on its potential therapeutic roles. Studies have explored its effects on:

  • Enzyme Activity : The compound may modulate the activity of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It has been shown to bind to certain receptors, influencing cellular signaling processes.

Biological Activity Data

The biological activity of this compound has been assessed through various experimental approaches. Below is a summary of key findings:

Study Biological Activity Assessed Results
Enzyme InteractionDemonstrated significant inhibition of target enzyme activity.
CNS Drug OptimizationShowed potential as a lead compound in central nervous system (CNS) drug development.
Antiparasitic ActivityExhibited promising activity against Plasmodium falciparum in vitro.
Toxicity AssessmentLow toxicity observed in preliminary studies on mammalian cell lines.

Case Studies

  • CNS Drug Development : A study focused on optimizing compounds for CNS applications highlighted the potential of this compound as a lead candidate due to its favorable pharmacokinetic profile and low toxicity in preliminary assessments .
  • Antiparasitic Screening : Another investigation evaluated the compound's efficacy against P. falciparum, revealing an effective concentration (EC50) that supports its potential use in malaria treatment .

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